

An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

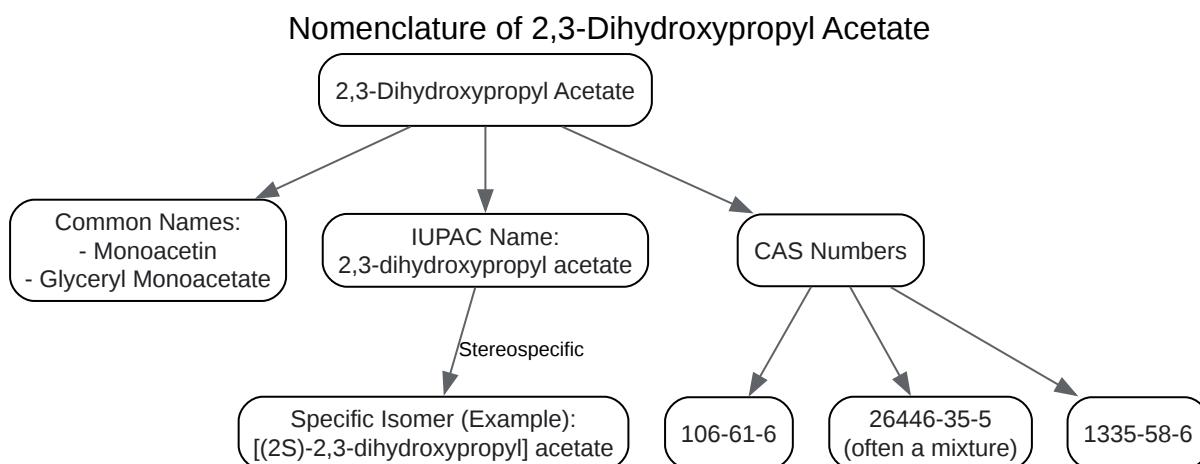
Compound Name: *2,3-Dihydroxypropyl acetate*

Cat. No.: B072423

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,3-dihydroxypropyl acetate**, also widely known as glycerol monoacetate or monoacelin. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and potential biological activities.

Nomenclature and Chemical Identity


2,3-Dihydroxypropyl acetate is a glycerol derivative that can exist as a mixture of isomers. The nomenclature and associated CAS numbers can vary depending on the specific isomer or if it is a mixture.

- Common Name: Monoacelin, Glyceryl monoacetate
- IUPAC Name: The systematic IUPAC name is **2,3-dihydroxypropyl acetate**. For specific stereoisomers, the name would be, for example, [(2S)-2,3-dihydroxypropyl] acetate.
- CAS Numbers: Several CAS numbers are associated with this compound, reflecting its isomeric forms and commercial preparations which may be mixtures. Common CAS numbers include:
 - 106-61-6: Often used for **2,3-dihydroxypropyl acetate**.[\[1\]](#)
 - 26446-35-5: Frequently refers to glycerol monoacetate, which is often a mixture of 1-monoacelin (**2,3-dihydroxypropyl acetate**) and 2-monoacelin (1,3-dihydroxypropan-2-yl

acetate), and may contain varying amounts of diacetates.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- 1335-58-6: Also listed for **2,3-dihydroxypropyl acetate**.[\[9\]](#)

The relationship between these identifiers can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 1: Relationship between the different names and CAS numbers for **2,3-Dihydroxypropyl acetate**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-dihydroxypropyl acetate** is presented in the table below. Data is compiled from various chemical suppliers and databases.

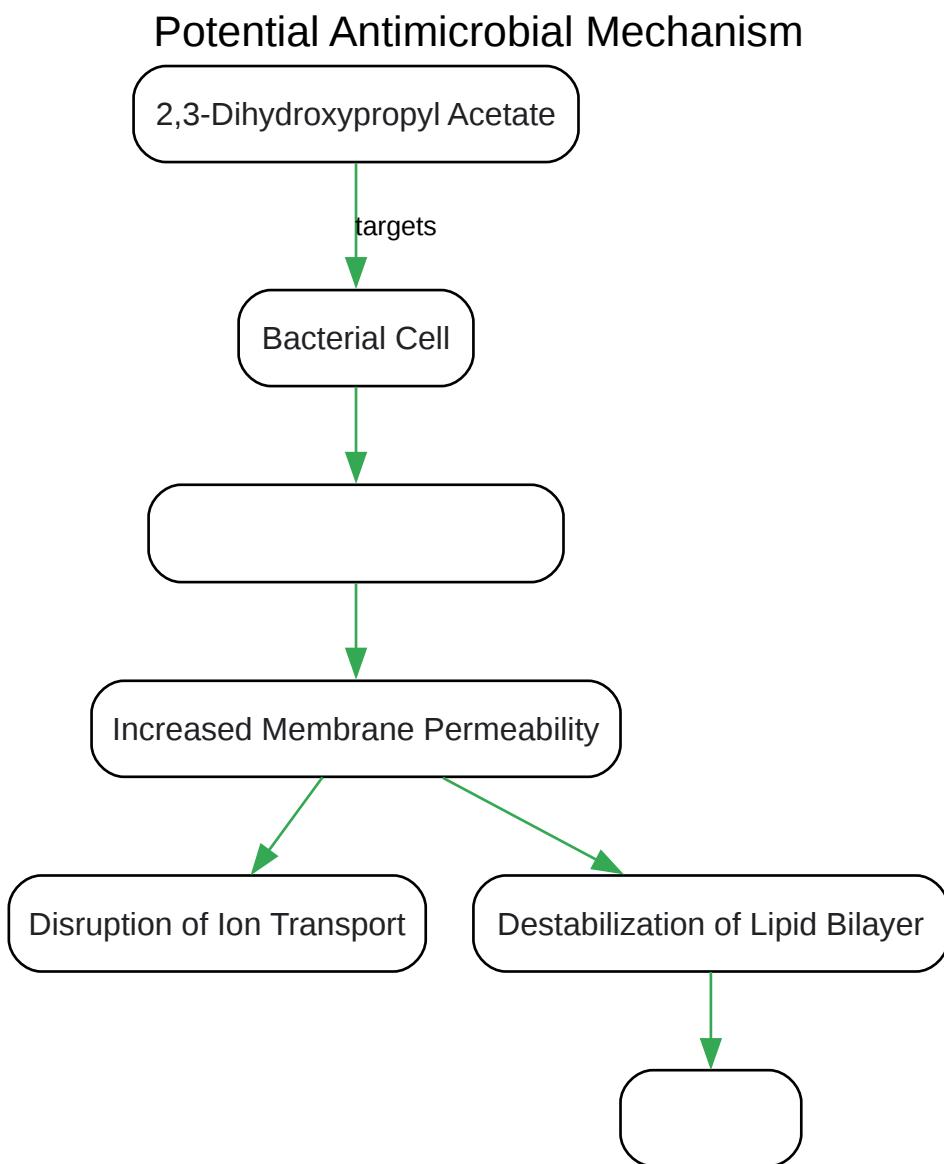
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O ₄	[2][8]
Molecular Weight	134.13 g/mol	[2][8]
Appearance	Clear colorless to pale yellow viscous liquid	[3][10]
Boiling Point	253 - 258 °C	[3]
Density	1.21 - 1.22 g/cm ³ at 20°C	[3]
Flash Point	107.3 - 145 °C	[3]
Water Solubility	Soluble	[5][6]
Refractive Index	~1.4500	[3][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **2,3-dihydroxypropyl acetate** are not extensively available in the public domain. However, general methodologies can be inferred from the literature.

Synthesis: The synthesis of monoacetin is typically achieved through the esterification of glycerol with acetic acid or acetic anhydride. This reaction, known as acetylation, can be catalyzed by heterogeneous acidic catalysts. The reaction conditions, such as temperature, catalyst loading, and the molar ratio of acetic acid to glycerol, are critical factors that influence the selectivity towards mono-, di-, or triacetin.[11] For instance, a higher molar ratio of acetic acid to glycerol (e.g., 1:9) has been shown to favor the formation of acetins.[11]

Antimicrobial Activity Assay (General Protocol): **2,3-Dihydroxypropyl acetate** has been described as an antimicrobial agent. A general protocol to evaluate its efficacy would involve the following steps:


- Microorganism Preparation: Cultures of test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) are grown in a suitable broth medium to a specific optical density.

- Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of **2,3-dihydroxypropyl acetate** is prepared in a 96-well microtiter plate. The bacterial suspension is then added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
- Agar Diffusion Method: A bacterial lawn is spread on an agar plate. Discs impregnated with different concentrations of **2,3-dihydroxypropyl acetate** are placed on the agar surface. The plate is incubated, and the diameter of the inhibition zone around each disc is measured to assess the antibacterial activity.[\[12\]](#)

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for **2,3-dihydroxypropyl acetate** are not well-documented, its biological effects may be attributed to its hydrolysis product, acetate, or its action as a glycerol derivative.

Antimicrobial Mechanism: The antimicrobial activity of **2,3-dihydroxypropyl acetate** is likely related to its ability to disrupt bacterial cell membranes. Cationic compounds are known to interact with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria.[\[13\]](#) [\[14\]](#) This interaction can lead to increased membrane permeability, destabilization of the lipid bilayer, and ultimately cell lysis.[\[13\]](#)

[Click to download full resolution via product page](#)

Figure 2: A potential mechanism for the antimicrobial activity of **2,3-Dihydroxypropyl acetate**.

Involvement in Host Signaling Pathways: If metabolized to acetate, this molecule can participate in various cellular signaling pathways:

- **mTOR Signaling Pathway:** Acetate can induce the synthesis of fatty acids and triglycerides by activating the mTOR signaling pathway. This has been observed in bovine mammary epithelial cells, where acetate treatment led to an upregulation of lipogenic genes such as SREBP1, SCD1, and FAS.[15]

- NLRP3 Inflammasome Pathway: Acetate derived from microbiota has been shown to enhance the host's antiviral response against influenza A virus (IAV). This is achieved through the activation of the NLRP3 inflammasome, which in turn promotes the production of type I interferons (IFN-I).[16]
- Nrf2 Activation: While not directly studied for **2,3-dihydroxypropyl acetate**, a related compound, hydroxytyrosol acetate, has been shown to be a more potent activator of the Nrf2 signaling pathway than its parent compound, hydroxytyrosol. The activation of Nrf2 leads to the expression of phase II antioxidant enzymes, providing cellular protection against oxidative stress.[17]

It is important to note that these pathways are associated with acetate or structurally related compounds, and further research is needed to confirm their direct relevance to **2,3-dihydroxypropyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydroxypropyl acetate, 50 mg, CAS No. 106-61-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Monoacetin | 26446-35-5 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. Glycerol monoacetate [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 2,3-Dihydroxypropyl acetate (1335-58-6) for sale [vulcanchem.com]

- 10. Monoacetin - Safety Data Sheet [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of α -(2-hydroxy-2-methylpropyl)- ω -(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducuella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Microbiota-derived acetate enhances host antiviral response via NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072423#2-3-dihydroxypropyl-acetate-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com